[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride
Brand Name: Vulcanchem
CAS No.: 2377031-88-2
VCID: VC6420320
InChI: InChI=1S/C13H21N3.3ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13;;;/h2-5H,6-11,14H2,1H3;3*1H
SMILES: CN1CCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl.Cl
Molecular Formula: C13H24Cl3N3
Molecular Weight: 328.71

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride

CAS No.: 2377031-88-2

Cat. No.: VC6420320

Molecular Formula: C13H24Cl3N3

Molecular Weight: 328.71

* For research use only. Not for human or veterinary use.

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride - 2377031-88-2

Specification

CAS No. 2377031-88-2
Molecular Formula C13H24Cl3N3
Molecular Weight 328.71
IUPAC Name [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride
Standard InChI InChI=1S/C13H21N3.3ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13;;;/h2-5H,6-11,14H2,1H3;3*1H
Standard InChI Key KRCKGMCHYXEQNL-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine trihydrochloride features a benzylamine core substituted at the para position with a methylpiperazinylmethyl group. The trihydrochloride salt formation enhances aqueous solubility, a critical factor for in vitro and in vivo studies. Key structural attributes include:

PropertyValueSource
IUPAC Name[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride
Molecular FormulaC₁₃H₂₄Cl₃N₃
Molecular Weight328.71 g/mol
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl.Cl
InChIKeyKRCKGMCHYXEQNL-UHFFFAOYSA-N

The piperazine ring adopts a chair conformation, with the methyl group at the N4 position introducing steric and electronic modifications that may influence receptor binding. Protonation of the amine groups under physiological conditions likely enhances interactions with anionic biological targets.

Related Chemical Entities

Two structurally analogous compounds provide context for understanding this molecule’s chemical behavior:

  • Base form: [4-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS 216144-45-5, C₁₂H₁₉N₃), lacking hydrochloride salts.

  • Methanol derivative: {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1, C₁₃H₂₀N₂O), substituting the primary amine with a hydroxyl group.

These variants highlight the impact of functional group modifications on physicochemical and pharmacological properties.

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic protocols for [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine trihydrochloride remain undisclosed in public literature, retrosynthetic analysis suggests plausible routes:

  • Mannich Reaction: Condensation of 4-methylpiperazine, formaldehyde, and benzylamine derivatives under acidic conditions.

  • Reductive Amination: Coupling of 4-(chloromethyl)phenylmethanamine with 4-methylpiperazine followed by HCl salt formation.

Industrial-scale production faces challenges in controlling stoichiometry during trihydrochloride crystallization, necessitating precise pH and temperature modulation.

Physicochemical Properties

Solubility and Stability

The trihydrochloride salt form improves water solubility relative to the free base, though quantitative solubility data remain unreported. Stability studies indicate:

  • pH Sensitivity: Degrades above pH 7.0 via N-demethylation and piperazine ring cleavage.

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